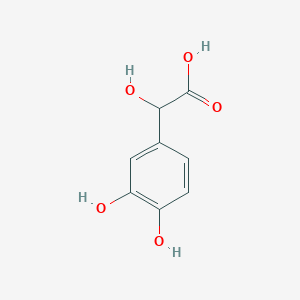

4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

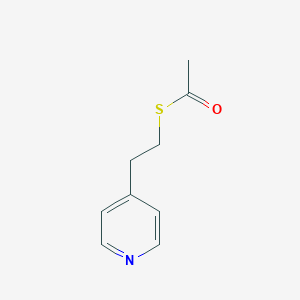

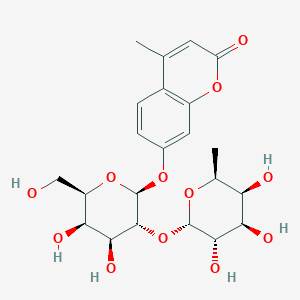

4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside, commonly known as MUG, is a fluorogenic substrate used for the detection of beta-galactosidase activity. It is widely used in scientific research for the detection of enzyme activity and has several advantages over other substrates.

Aplicaciones Científicas De Investigación

Enzyme Activity Detection

4-Methylumbelliferyl derivatives, including 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside, are primarily used in the detection and study of enzyme activity. Wiederschain et al. (1992) highlighted the use of such derivatives in studying the specificity and properties of human lysosomal glycolipid hydrolases. This study underscores the utility of these compounds in biochemical tests for diseases like Krabbe's disease (Wiederschain et al., 1992).

Glycosidase Research

4-Methylumbelliferyl glycosides are also valuable in glycosidase research. For example, Karpova et al. (1991) demonstrated that 4-trifluoromethylumbelliferyl glycosides, which are structurally similar to 4-Methylumbelliferyl derivatives, are effective substrates for glycosidases and are useful in diagnosing diseases such as Gaucher and Hurler diseases (Karpova et al., 1991).

Synthesis and Structural Studies

The synthesis and structural analysis of such compounds is another significant application. Courtin-Duchateau and Veyrières (1978) discussed the synthesis of 4-methylumbelliferyl 1,2-cis-glycosides, contributing to the understanding of these compounds' chemical properties (Courtin-Duchateau & Veyrières, 1978).

Microbiology and Species Differentiation

In microbiology, these derivatives are used for species differentiation. Kämpfer et al. (1991) utilized 4-methylumbelliferyl-linked substrates, including 4-Methylumbelliferyl-beta-D-galactopyranoside, to differentiate species within the family Enterobacteriaceae (Kämpfer et al., 1991).

Diagnostic Applications

These compounds also have diagnostic applications. Van Diggelen et al. (1990) synthesized 4-Methylumbelliferyl-beta-D-galactopyranoside-6-sulphate for determining galactose-6-sulphate sulphatase activity, crucial in diagnosing Morquio A disease (Van Diggelen et al., 1990).

Crystal Structure Analysis

Research on the crystal structures of related compounds, such as methyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside, helps in understanding the spatial arrangement and bonding characteristics of these molecules, as demonstrated by Watt et al. (1996) (Watt et al., 1996).

Fluorescence Probing in Lectin Molecules

4-Methylumbelliferyl-glycosides are used as fluorescence probes to study sugar-binding sites on lectin molecules. Decastel et al. (1984) researched the spectral properties of these compounds, shedding light on their interactions with lectins (Decastel et al., 1984).

Enzymatic Assays for Disease Detection

These derivatives are crucial in enzymatic assays for detecting diseases. For instance, Ben-yoseph et al. (1985) used 4-Methylumbelliferyl derivatives for the direct determination of hexosaminidase A in Tay-Sachs disease diagnosis (Ben-yoseph et al., 1985).

Propiedades

IUPAC Name |

7-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-20(18(28)16(26)13(7-23)33-22)34-21-19(29)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16-,17+,18-,19-,20+,21-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEUSHJADSGABK-WAPVNEFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)